Cas no 922112-23-0 (5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide)

5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide
- AKOS024635580
- 5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide
- 922112-23-0
- 5-chloro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide
- F2277-0044
-
- インチ: 1S/C14H13ClN2O4S2/c1-17-6-7-21-11-3-2-9(8-10(11)14(17)18)16-23(19,20)13-5-4-12(15)22-13/h2-5,8,16H,6-7H2,1H3
- InChIKey: IZUOZTVZOGZISE-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(S1)S(NC1C=CC2=C(C=1)C(N(C)CCO2)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 372.0005269g/mol
- どういたいしつりょう: 372.0005269g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 554
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 112Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2277-0044-30mg |
5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide |
922112-23-0 | 90%+ | 30mg |
$178.5 | 2023-05-16 | |
Life Chemicals | F2277-0044-3mg |
5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide |
922112-23-0 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
Life Chemicals | F2277-0044-5mg |
5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide |
922112-23-0 | 90%+ | 5mg |
$103.5 | 2023-05-16 | |
Life Chemicals | F2277-0044-25mg |
5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide |
922112-23-0 | 90%+ | 25mg |
$163.5 | 2023-05-16 | |
Life Chemicals | F2277-0044-4mg |
5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide |
922112-23-0 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2277-0044-2mg |
5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide |
922112-23-0 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
Life Chemicals | F2277-0044-20μmol |
5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide |
922112-23-0 | 90%+ | 20μl |
$118.5 | 2023-05-16 | |
Life Chemicals | F2277-0044-1mg |
5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide |
922112-23-0 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Life Chemicals | F2277-0044-100mg |
5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide |
922112-23-0 | 90%+ | 100mg |
$372.0 | 2023-05-16 | |
Life Chemicals | F2277-0044-10mg |
5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide |
922112-23-0 | 90%+ | 10mg |
$118.5 | 2023-05-16 |
5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide 関連文献
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamideに関する追加情報
Introduction to 5-Chloro-N-(4-Methyl-5-Oxo-2,3,4,5-Tetrahydro-1,4-Benzoxazepin-7-Yl)Thiophene-2-Sulfonamide (CAS No: 922112-23-0)
5-Chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yli)thiophene is a complex organic compound with the CAS registry number 922112–9. This compound has garnered significant attention in the field of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. The molecule consists of a thiophene ring substituted with a chloro group at position 5 and an N-substituted sulfonamide group attached to a benzoxazepine moiety. This combination of functional groups suggests that the compound may exhibit interesting pharmacological properties.
The benzoxazepine ring system is known for its versatility in drug design, often serving as a scaffold for various bioactive molecules. In this compound, the benzoxazepine is further substituted with a methyl group at position 4 and an oxo group at position 5. These substituents likely influence the compound's stability, solubility, and interactions with biological targets. The thiophene ring, on the other hand, is a heterocyclic aromatic system that can contribute to the molecule's electronic properties and potential for forming hydrogen bonds or other non-covalent interactions with biomolecules.
Recent studies have focused on optimizing the synthesis of this compound to improve yield and purity. Researchers have explored various synthetic pathways, including multi-component reactions and catalytic processes, to construct the thiophene-sulfonamide-benzoxazepine framework efficiently. These advancements have not only enhanced the accessibility of the compound but also opened avenues for its further modification and functionalization.
In terms of biological activity, preliminary assays have indicated that this compound exhibits moderate inhibitory effects on certain enzymes relevant to inflammatory diseases and cancer. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. Additionally, its ability to modulate other therapeutic targets is currently under investigation.
The sulfonamide group in the molecule is particularly noteworthy as it is commonly associated with good bioavailability and stability in physiological conditions. This feature makes it an attractive candidate for drug development programs targeting chronic diseases where sustained release and efficacy are crucial.
Moreover, computational studies using molecular docking techniques have provided insights into how this compound interacts with its target proteins at the molecular level. These studies suggest that the chlorothiophene moiety plays a critical role in binding affinity by forming favorable hydrophobic interactions with the target's active site.
In conclusion, 5-chloro-N-(4-methyl…thiophene) represents a promising lead compound in drug discovery research. Its unique structure and emerging biological data highlight its potential as a therapeutic agent or as a building block for more complex drug candidates. Continued research into its synthesis optimization and pharmacological profile will undoubtedly shed more light on its clinical applications.
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